4,4'-(Propane-2,2-diyl)bis(2-methyl-6-nitrophenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Propane-2,2-diyl)bis(2-methyl-6-nitrophenol) is an organic compound with the molecular formula C15H14N2O6 It is a derivative of bisphenol, characterized by the presence of nitro groups on the phenolic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Propane-2,2-diyl)bis(2-methyl-6-nitrophenol) typically involves the nitration of 4,4’-(Propane-2,2-diyl)bis(2-methylphenol). The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration of the phenolic rings.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Propane-2,2-diyl)bis(2-methyl-6-nitrophenol) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions, such as halogenation or alkylation.
Reduction: The nitro groups can be reduced to amines using reagents like tin(II) chloride in hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Reduction: Tin(II) chloride in hydrochloric acid.
Major Products Formed
Oxidation: Formation of 4,4’-(Propane-2,2-diyl)bis(2-methyl-6-aminophenol).
Substitution: Formation of halogenated derivatives.
Reduction: Formation of 4,4’-(Propane-2,2-diyl)bis(2-methyl-6-aminophenol).
Scientific Research Applications
4,4’-(Propane-2,2-diyl)bis(2-methyl-6-nitrophenol) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and resins, particularly in the development of high-performance materials.
Mechanism of Action
The mechanism of action of 4,4’-(Propane-2,2-diyl)bis(2-methyl-6-nitrophenol) involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form amino groups, which can then interact with various biological molecules. The phenolic hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
4,4’-(Propane-2,2-diyl)bis(2-nitrophenol): Similar structure but lacks the methyl groups on the phenolic rings.
4,4’-(Propane-2,2-diyl)bis(2,6-dinitrophenol): Contains additional nitro groups, leading to different reactivity and applications.
4,4’-(Propane-2,2-diyl)bis(2,6-bis((dimethylamino)methyl)phenol): Contains dimethylamino groups, which significantly alter its chemical properties.
Uniqueness
4,4’-(Propane-2,2-diyl)bis(2-methyl-6-nitrophenol) is unique due to the presence of both nitro and methyl groups on the phenolic rings, which influence its reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various chemical and industrial processes.
Properties
CAS No. |
62268-99-9 |
---|---|
Molecular Formula |
C17H18N2O6 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
4-[2-(4-hydroxy-3-methyl-5-nitrophenyl)propan-2-yl]-2-methyl-6-nitrophenol |
InChI |
InChI=1S/C17H18N2O6/c1-9-5-11(7-13(15(9)20)18(22)23)17(3,4)12-6-10(2)16(21)14(8-12)19(24)25/h5-8,20-21H,1-4H3 |
InChI Key |
OSYXXCBDPLVCQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)[N+](=O)[O-])C(C)(C)C2=CC(=C(C(=C2)C)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.